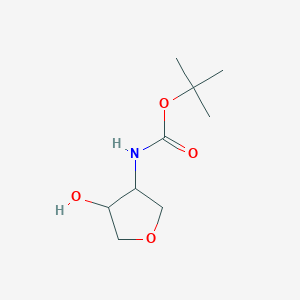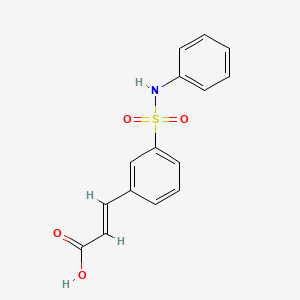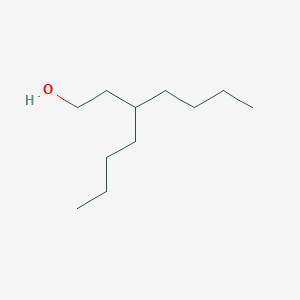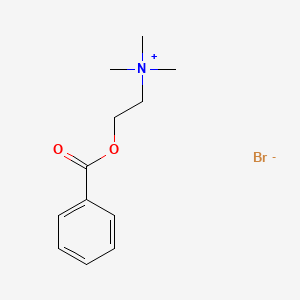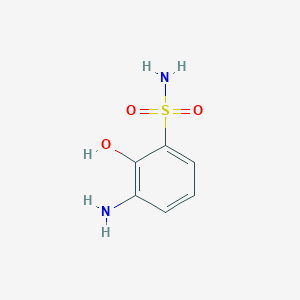
3-Amino-2-hydroxybenzenesulfonamide
描述
3-Amino-2-hydroxybenzenesulfonamide is an organic compound with the molecular formula C6H8N2O3S and a molecular weight of 188.21 g/mol. It belongs to the sulfonamide group and is characterized by the presence of an amino group, a hydroxyl group, and a sulfonamide group attached to a benzene ring.
作用机制
Target of Action
3-Amino-2-hydroxybenzenesulfonamide, also known as AHBS, is an organic compound that belongs to the sulfonamide group. The primary target of AHBS is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Mode of Action
AHBS acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and competes with PABA for the active site of the enzyme . By binding to the active site, AHBS prevents the enzyme from interacting with its natural substrate, thereby inhibiting the synthesis of folic acid .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by AHBS disrupts the biochemical pathway of folic acid synthesis . Folic acid is a vital component in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting the production of folic acid, AHBS effectively halts the replication of bacterial DNA, thereby inhibiting bacterial growth .
Pharmacokinetics
The pharmacokinetics of AHBS, like other sulfonamides, involves absorption, distribution, metabolism, and excretion (ADME). In general, sulfonamides are known to be well absorbed in the gastrointestinal tract and widely distributed in the body . They are metabolized in the liver and excreted in the urine .
Result of Action
The result of AHBS’s action is the inhibition of bacterial growth. By disrupting the synthesis of folic acid, AHBS prevents the formation of bacterial DNA, thereby inhibiting the replication and proliferation of bacteria . This makes AHBS an effective antibacterial agent.
Action Environment
The action of AHBS, like other sulfonamides, can be influenced by environmental factors. For instance, the pH of the environment can affect the ionization state of AHBS, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the absorption of AHBS . Furthermore, resistance to sulfonamides can develop in bacteria through mutation or acquisition of resistance genes, which can affect the efficacy of AHBS .
生化分析
Biochemical Properties
3-Amino-2-hydroxybenzenesulfonamide plays a significant role in various biochemical reactions. It interacts with enzymes such as carbonic anhydrase and dihydropteroate synthetase . These interactions are crucial for its pharmacological activities, including diuresis, hypoglycemia, and anti-inflammatory effects . The compound’s sulfonamide group allows it to inhibit these enzymes, thereby affecting the biochemical pathways they regulate.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with enzymes like carbonic anhydrase can lead to changes in intracellular pH, which in turn affects cell function and metabolism . Additionally, its role in inhibiting dihydropteroate synthetase can impact folic acid synthesis, which is essential for DNA synthesis and repair .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The sulfonamide group in the compound allows it to form hydrogen bonds with the active sites of enzymes like carbonic anhydrase and dihydropteroate synthetase . This binding inhibits the enzyme’s activity, leading to downstream effects on cellular processes. For example, inhibition of carbonic anhydrase affects pH regulation, while inhibition of dihydropteroate synthetase impacts folic acid synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained inhibition of target enzymes, leading to prolonged effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic effects such as nausea, vomiting, and dizziness have been observed . These adverse effects are likely due to the compound’s impact on essential biochemical pathways and cellular functions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as carbonic anhydrase and dihydropteroate synthetase, affecting metabolic flux and metabolite levels . The compound’s inhibition of these enzymes can lead to changes in the levels of metabolites involved in pH regulation and folic acid synthesis . These changes can have downstream effects on various cellular processes and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s sulfonamide group allows it to interact with transporters that facilitate its movement across cell membranes . Once inside the cell, the compound can accumulate in specific compartments, affecting its localization and activity .
Subcellular Localization
This compound is localized in specific subcellular compartments, which can influence its activity and function . The compound’s targeting signals and post-translational modifications direct it to particular organelles, such as the mitochondria or nucleus . This localization is essential for its interaction with target enzymes and the subsequent biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions
. The reaction conditions generally include:
Sulfonation: Reacting 3-Amino-2-hydroxybenzene with chlorosulfonic acid at a temperature range of 0-5°C.
Neutralization: Adding ammonia to the reaction mixture to neutralize the sulfonic acid group, forming the sulfonamide.
Industrial Production Methods
Industrial production methods for 3-Amino-2-hydroxybenzenesulfonamide are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve yield.
Purification: Using crystallization or recrystallization techniques to obtain pure this compound.
化学反应分析
Types of Reactions
3-Amino-2-hydroxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form sulfinamide or sulfide derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfinamide or sulfide derivatives.
Substitution: Formation of alkylated or acylated derivatives.
科学研究应用
3-Amino-2-hydroxybenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly for carbonic anhydrase.
Medicine: Investigated for its potential therapeutic applications, including antibacterial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
Similar Compounds
Sulfamethazine: An antibacterial sulfonamide used in veterinary medicine.
Sulfadiazine: Another antibacterial sulfonamide used in combination with pyrimethamine to treat toxoplasmosis.
Uniqueness
3-Amino-2-hydroxybenzenesulfonamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its hydroxyl group provides additional sites for chemical modification, making it a versatile compound for various applications .
属性
IUPAC Name |
3-amino-2-hydroxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c7-4-2-1-3-5(6(4)9)12(8,10)11/h1-3,9H,7H2,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEQZOSYJADYDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)N)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50605549 | |
| Record name | 3-Amino-2-hydroxybenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50605549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473734-93-9 | |
| Record name | 3-Amino-2-hydroxybenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50605549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(1-Benzylpyrrolidin-3-yl)amino]propanenitrile](/img/structure/B1290161.png)



